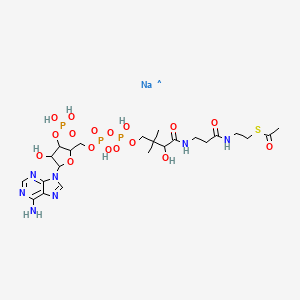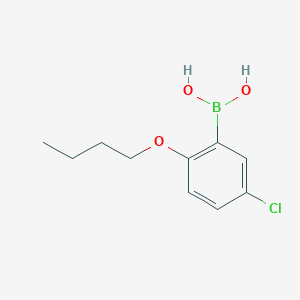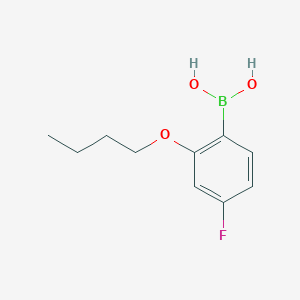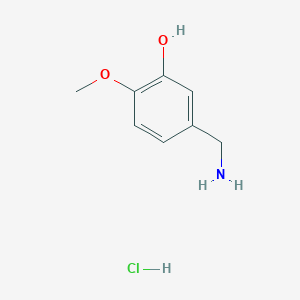
Coenzyme A, S-acetate, trisodium salt (9CI)
Übersicht
Beschreibung
Acetyl-coenzyme A (acetyl-CoA), the thioester of CoA and acetic acid, is a pivotal molecule in biological systems. Foremost, it serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications. Acetyl-CoA also serves as an intermediate in oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria. It is an essential cofactor or substrate for acetyltransferases and acyltransferases, as in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for Compound Production
Coenzyme A (CoA) and its derivatives like acetyl-CoA play pivotal roles as precursors in the synthesis of industrially significant compounds such as esters, polyhydroxybutyrates (PHBs), and lycopene. A notable application is seen in the production of isoamyl acetate, a key flavor component in beverages like sake, where manipulation of CoA/acetyl-CoA levels in Escherichia coli enhances the yield. Overexpression of pantothenate kinase, an upstream enzyme, along with precursor supplementation, was found to elevate intracellular CoA/acetyl-CoA levels significantly. This biochemical strategy, combined with targeted pathway deletions, maximizes the production of the desired compounds, demonstrating CoA's critical role in biotechnological applications (Vadali, Bennett, & San, 2004).
Photoregeneration of Coenzymes
Coenzymes like NADH, vital for redox reactions, are subject to stoichiometric consumption, leading to high operational costs in biotechnological processes. An innovative approach involves the photoregeneration of NADH using pristine TiO2 nanoparticles as a catalyst. This method, with disodium salt of ethylenediamine tetraacetic acid (EDTA) as the electron donor and a specific mediator, offers a high-efficiency alternative to traditional coenzyme regeneration strategies. This technique opens new avenues for sustainable and cost-effective biochemical process development, underscoring the potential of CoA and its derivatives in enhancing enzymatic reaction efficiencies (Wang, Zhao, Zhou, & Liu, 2016).
Wirkmechanismus
Target of Action
Acetyl coenzyme A sodium salt, also known as Acetyl-CoA, is a pivotal molecule in biological systems . It serves as an essential cofactor or substrate for acetyltransferases and acyltransferases . These enzymes are involved in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine .
Mode of Action
Acetyl-CoA plays a crucial role in enzymatic acetyl transfer reactions . It mediates acyl group transfer and carbonyl activation . The CoA and its thioester levels are crucial for cellular homeostasis .
Biochemical Pathways
Acetyl-CoA serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications . It also serves as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . The metabolic pathway of Acetyl-CoA exerts a significant impact in cancer .
Pharmacokinetics
Information on the pharmacokinetics of Acetyl coenzyme A sodium salt is limited. It is known that it is soluble in water , suggesting that it could be readily absorbed and distributed in the body
Result of Action
The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . In most cancers, Acetyl-CoA mediated acetylation promotes the growth of cancer cells .
Action Environment
The action of Acetyl-CoA can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is also worth noting that the action of Acetyl-CoA can be influenced by the metabolic state of the cell, as it is a key node in metabolism
Safety and Hazards
Zukünftige Richtungen
Perturbations of the biosynthesis and homeostasis of CoA and/or acyl-CoA are connected with several pathological conditions, including cancer, myopathies, and cardiomyopathies . In recent years, defects in genes involved in CoA production and distribution have been found in patients affected by rare forms of neurodegenerative and neurodevelopmental disorders . This opens up new avenues for therapeutic approaches for such diseases .
Biochemische Analyse
Biochemical Properties
Coenzyme A, S-acetate, trisodium salt (9CI) is integral to numerous biochemical reactions. It serves as a coenzyme in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . It interacts with various enzymes, including acetyl-CoA synthetase, citrate synthase, and pyruvate dehydrogenase . These interactions facilitate the transfer of acyl groups, which is essential for metabolic processes .
Cellular Effects
Coenzyme A, S-acetate, trisodium salt (9CI) significantly influences cellular functions. It plays a pivotal role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the synthesis and oxidation of fatty acids, it helps regulate energy production and storage within cells . Additionally, it affects the post-translational modification of proteins, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of Coenzyme A, S-acetate, trisodium salt (9CI) involves its role as a coenzyme in acyl-group transfer reactions . It binds to enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . This process is crucial for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . Furthermore, it plays a role in the post-translational regulation of enzymes, thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coenzyme A, S-acetate, trisodium salt (9CI) can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time, especially at higher temperatures . Long-term studies have shown that its stability is crucial for maintaining its biochemical activity . Degradation of the compound can lead to a decrease in its effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of Coenzyme A, S-acetate, trisodium salt (9CI) vary with different dosages in animal models. At optimal dosages, it supports normal metabolic functions and energy production . At high doses, it can lead to toxic effects, including metabolic imbalances and oxidative stress . These adverse effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Coenzyme A, S-acetate, trisodium salt (9CI) is involved in several metabolic pathways, including the citric acid cycle and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . These interactions are essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate .
Transport and Distribution
Within cells and tissues, Coenzyme A, S-acetate, trisodium salt (9CI) is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The compound’s distribution within cells is crucial for its role in metabolic processes .
Subcellular Localization
Coenzyme A, S-acetate, trisodium salt (9CI) is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its localization is directed by specific targeting signals and post-translational modifications . This subcellular distribution is essential for its function in metabolic pathways and energy production .
Eigenschaften
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDESRMLMCTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7NaO17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















